molecular formula C18H15NO2S2 B4649357 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4649357
M. Wt: 341.5 g/mol
InChI Key: WGQSKIXRBSMGNW-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This molecule belongs to the class of thiazolidinones, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, antifungal, antitumor, and antiviral effects.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been reported to inhibit the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activity, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may require the use of organic solvents or other solubilization techniques.

Future Directions

There are several potential future directions for the research and development of 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective anticancer agents. Another direction is to explore the potential use of this compound in combination with other anticancer drugs or treatment modalities to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related disorders.

Scientific Research Applications

The potential therapeutic applications of 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one have been extensively studied in recent years. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.

properties

IUPAC Name

(5Z)-3-methyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-19-17(20)16(23-18(19)22)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQSKIXRBSMGNW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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